molecular formula C19H15N5O B12939332 N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide CAS No. 478813-75-1

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide

Cat. No.: B12939332
CAS No.: 478813-75-1
M. Wt: 329.4 g/mol
InChI Key: CQGMFKIUPNACMB-UHFFFAOYSA-N
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Description

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide is a heterocyclic compound that features an imidazo[1,2-a][1,3,5]triazine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both imidazole and triazine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which facilitates the formation of the imidazo[1,2-a]pyridine ring . This is followed by further functionalization to introduce the triazine ring and the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antibacterial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide is unique due to the presence of both imidazole and triazine rings, which confer distinct chemical properties and reactivity. This dual-ring structure is less common compared to other similar compounds, making it a valuable target for research and development in various fields.

Properties

CAS No.

478813-75-1

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-(7-methyl-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)benzamide

InChI

InChI=1S/C19H15N5O/c1-13-12-24-18(20-13)21-16(14-8-4-2-5-9-14)22-19(24)23-17(25)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22,23,25)

InChI Key

CQGMFKIUPNACMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)N=C(N=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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